Androst-16-en-6-one, (5alpha)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androst-16-en-6-one, (5alpha) is a steroidal compound belonging to the class of androstanoids. It is characterized by its unique structure, which includes multiple rings and a ketone functional group. This compound is known for its presence in various biological systems and its role as a pheromone in certain mammals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Androst-16-en-6-one, (5alpha) typically involves multiple steps, starting from simpler steroidal precursors. One common method includes the oxidation of androst-16-en-3-one derivatives using specific oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using advanced techniques such as gas chromatography and mass spectrometry for purification and quality control .
Types of Reactions:
Oxidation: Androst-16-en-6-one, (5alpha) can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into hydroxyl groups, forming alcohol derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
- Oxidized derivatives such as androst-16-en-6,7-dione.
- Reduced derivatives like androst-16-en-6-ol .
Wissenschaftliche Forschungsanwendungen
Androst-16-en-6-one, (5alpha) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Androst-16-en-6-one, (5alpha) involves its interaction with specific receptors in the olfactory system of mammals. It binds to these receptors, triggering a cascade of molecular events that lead to changes in behavior and physiological responses. The compound acts as a pheromone, influencing social and sexual behaviors in certain species .
Vergleich Mit ähnlichen Verbindungen
Androst-16-en-3-one (Androstenone): Another steroidal pheromone with a similar structure but differing in the position of the ketone group.
Androst-16-en-3α-ol (Androstenol): A related compound with a hydroxyl group instead of a ketone, known for its musk-like odor.
Uniqueness: Androst-16-en-6-one, (5alpha) is unique due to its specific structural configuration and its distinct role as a pheromone in certain mammalian species. Its ability to influence reproductive behavior sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
29959-28-2 |
---|---|
Molekularformel |
C19H28O |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
(5S,8R,9S,10R,13R,14S)-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C19H28O/c1-18-9-5-7-14(18)13-12-17(20)16-6-3-4-10-19(16,2)15(13)8-11-18/h5,9,13-16H,3-4,6-8,10-12H2,1-2H3/t13-,14-,15-,16+,18-,19+/m0/s1 |
InChI-Schlüssel |
HYQQXYNWNCESFB-IJPPCXMXSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC(=O)[C@@H]4[C@@]3(CCCC4)C |
Kanonische SMILES |
CC12CCC3C(C1CC=C2)CC(=O)C4C3(CCCC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.